molecular formula C11H17NO2 B6229692 tert-butyl N-(3-ethynylcyclobutyl)carbamate, Mixture of diastereomers CAS No. 2365457-31-2

tert-butyl N-(3-ethynylcyclobutyl)carbamate, Mixture of diastereomers

Cat. No. B6229692
CAS RN: 2365457-31-2
M. Wt: 195.3
InChI Key:
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Description

Tert-butyl N-(3-ethynylcyclobutyl)carbamate (TBC) is a type of carbamate compound that is used in various scientific research applications. TBC is a mixture of diastereomers, which are molecules that have the same chemical formula but different physical and chemical properties. Diastereomers can be either enantiomers or diastereomers, and TBC is an example of the latter. TBC is a relatively new compound, and its potential applications and effects are still being explored.

Scientific Research Applications

Tert-butyl N-(3-ethynylcyclobutyl)carbamate, Mixture of diastereomers is used in various scientific research applications including organic synthesis, drug discovery, and biochemical studies. In organic synthesis, tert-butyl N-(3-ethynylcyclobutyl)carbamate, Mixture of diastereomers is used as an intermediate in the synthesis of various compounds. In drug discovery, tert-butyl N-(3-ethynylcyclobutyl)carbamate, Mixture of diastereomers is used to study the effects of various compounds on biological systems. In biochemical studies, tert-butyl N-(3-ethynylcyclobutyl)carbamate, Mixture of diastereomers is used to study the effects of various compounds on biochemical pathways.

Mechanism of Action

Tert-butyl N-(3-ethynylcyclobutyl)carbamate, Mixture of diastereomers is a carbamate compound, which means that it is capable of forming covalent bonds with certain molecules. When tert-butyl N-(3-ethynylcyclobutyl)carbamate, Mixture of diastereomers binds to a molecule, it forms an ester bond, which is a type of covalent bond that is formed between an alcohol and an acid. This ester bond is relatively stable and can be used to form various types of molecules.
Biochemical and Physiological Effects
tert-butyl N-(3-ethynylcyclobutyl)carbamate, Mixture of diastereomers is a relatively new compound, and its effects on biochemical and physiological systems are still being studied. However, it is known that tert-butyl N-(3-ethynylcyclobutyl)carbamate, Mixture of diastereomers is capable of binding to certain molecules, which can lead to changes in the biochemical and physiological properties of those molecules. For example, tert-butyl N-(3-ethynylcyclobutyl)carbamate, Mixture of diastereomers has been shown to bind to certain proteins and enzymes, which can lead to changes in the activity of those proteins and enzymes.

Advantages and Limitations for Lab Experiments

The main advantage of using tert-butyl N-(3-ethynylcyclobutyl)carbamate, Mixture of diastereomers in lab experiments is that it is relatively easy to synthesize and is relatively stable. This makes it an ideal compound for use in organic synthesis and drug discovery experiments. However, one major limitation of tert-butyl N-(3-ethynylcyclobutyl)carbamate, Mixture of diastereomers is that it is a relatively new compound and its effects on biochemical and physiological systems are still being studied. This means that there is still much to be learned about the effects of tert-butyl N-(3-ethynylcyclobutyl)carbamate, Mixture of diastereomers on various systems.

Future Directions

As tert-butyl N-(3-ethynylcyclobutyl)carbamate, Mixture of diastereomers is a relatively new compound, there are many potential future directions for research. One potential future direction is to study the effects of tert-butyl N-(3-ethynylcyclobutyl)carbamate, Mixture of diastereomers on biochemical and physiological systems in greater detail. This could include studying the effects of tert-butyl N-(3-ethynylcyclobutyl)carbamate, Mixture of diastereomers on various proteins and enzymes, as well as the effects of tert-butyl N-(3-ethynylcyclobutyl)carbamate, Mixture of diastereomers on various metabolic pathways. Another potential future direction is to study the potential applications of tert-butyl N-(3-ethynylcyclobutyl)carbamate, Mixture of diastereomers in drug discovery and organic synthesis. This could include studying the potential of tert-butyl N-(3-ethynylcyclobutyl)carbamate, Mixture of diastereomers to be used as an intermediate in the synthesis of various compounds, as well as the potential of tert-butyl N-(3-ethynylcyclobutyl)carbamate, Mixture of diastereomers to be used as a drug target. Finally, another potential future direction is to study the potential of tert-butyl N-(3-ethynylcyclobutyl)carbamate, Mixture of diastereomers to be used as a drug delivery system. This could include studying the potential of tert-butyl N-(3-ethynylcyclobutyl)carbamate, Mixture of diastereomers to be used to deliver drugs to specific target sites in the body.

Synthesis Methods

Tert-butyl N-(3-ethynylcyclobutyl)carbamate, Mixture of diastereomers is synthesized by a multi-step process beginning with the reaction of tert-butyl bromide with ethynylmagnesium bromide to form a tert-butyl ethynylmagnesium bromide intermediate. This intermediate is then reacted with cyclobutyl bromide to form a tert-butyl N-(3-ethynylcyclobutyl)bromide intermediate. Finally, the tert-butyl N-(3-ethynylcyclobutyl)bromide intermediate is reacted with potassium carbamate to form the final product, tert-butyl N-(3-ethynylcyclobutyl)carbamate, Mixture of diastereomers.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-(3-ethynylcyclobutyl)carbamate involves the reaction of tert-butyl N-(3-bromocyclobutyl)carbamate with sodium ethynylide in THF at low temperature, followed by purification to obtain a mixture of diastereomers.", "Starting Materials": [ "tert-butyl N-(3-bromocyclobutyl)carbamate", "sodium ethynylide", "THF" ], "Reaction": [ "Add sodium ethynylide to THF at low temperature", "Add tert-butyl N-(3-bromocyclobutyl)carbamate to the reaction mixture", "Stir the reaction mixture at low temperature for several hours", "Quench the reaction with water", "Extract the product with ethyl acetate", "Dry the organic layer with anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure", "Purify the product by column chromatography to obtain a mixture of diastereomers" ] }

CAS RN

2365457-31-2

Product Name

tert-butyl N-(3-ethynylcyclobutyl)carbamate, Mixture of diastereomers

Molecular Formula

C11H17NO2

Molecular Weight

195.3

Purity

95

Origin of Product

United States

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